2,6-Diaminotoluene-13C6
Description
Properties
Molecular Formula |
C¹³C₆H₁₀N₂ |
|---|---|
Molecular Weight |
128.12 |
Synonyms |
2-Methyl-1,3-benzenediamine-13C6; Toluene-2,6-diamine-13C6; 1,3-Diamino-2-methylbenzene-13C6; 2,6-Diamino-1-methylbenzene-13C6; 2,6-Toluylenediamine-13C6; 2,6-Tolylenediamine-13C6; 2-Methyl-1,3-benzenediamine-13C6; 2-Methyl-1,3-phenylenediamine-13C6; |
Origin of Product |
United States |
Isolation of 2,6 Dinitrotoluene ¹³c₆:separating the 2,6 Dnt ¹³c₆ Isomer from the More Abundant 2,4 Dnt ¹³c₆ is a Critical Step. Several Methods Can Be Employed to Achieve This Separation:
Fractional Crystallization: This technique exploits differences in the solubility of the isomers in a given solvent at various temperatures.
Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating isomers. Studies have shown that columns with specific stationary phases, such as diol or phenyl-functionalized silica, can effectively resolve 2,4-DNT and 2,6-DNT nih.govplos.org.
Reduction of 2,6 Dinitrotoluene ¹³c₆:once the Pure 2,6 Dinitrotoluene ¹³c₆ is Isolated, the Final Step is the Reduction of the Two Nitro Groups to Amino Groups. This Transformation is Most Commonly and Cleanly Achieved Through Catalytic Hydrogenationmdpi.com. the Labeled Dinitro Compound is Dissolved in a Suitable Solvent, Such As an Aliphatic Alcohol E.g., Methanol or Ethanol , and Exposed to Hydrogen Gas H₂ Under Pressure in the Presence of a Metal Catalystgoogle.com. Common Catalysts for This Reaction Include Palladium on Carbon Pd/c and Raney Nickelmdpi.comgoogle.com. the Reaction Proceeds to Completion, Yielding the Target Molecule, 2,6 Diaminotoluene ¹³c₆.
Purification and Isolation Techniques for High-Purity 2,6-Diaminotoluene-¹³C₆
After the catalytic hydrogenation is complete, the crude product must be purified to remove the catalyst, solvent, and any minor byproducts. The first step involves the removal of the solid catalyst by filtration. The filtrate, containing the dissolved product, is then concentrated under reduced pressure to remove the bulk of the solvent.
The primary method for purifying the crude 2,6-Diaminotoluene-¹³C₆ is recrystallization . A Chinese patent details a method where a mixture of diaminotoluene isomers is dissolved in an aqueous solution, followed by cooling and crystallization to obtain high-purity 2,6-diaminotoluene (B122827) google.com. This process leverages the lower solubility of the 2,6-isomer in the crystallization solvent at reduced temperatures compared to impurities. The general procedure involves:
Dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., water or an alcohol-water mixture).
Allowing the solution to cool slowly and undisturbed, which promotes the formation of well-defined crystals.
Collecting the purified crystals by suction filtration.
Washing the crystals with a small amount of cold solvent to remove any residual mother liquor.
Drying the final product under vacuum to remove all traces of solvent, yielding high-purity 2,6-Diaminotoluene-¹³C₆ as a solid crystalline material google.com.
Characterization of Synthetic Products through Advanced Spectroscopic Methods
To confirm the successful synthesis and verify the identity, purity, and isotopic enrichment of the final product, several advanced spectroscopic methods are employed.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. The incorporation of six ¹³C atoms results in a predictable increase in mass compared to the unlabeled analogue. The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C¹³C₆H₁₀N₂, confirming that the labeling was successful. The isotopic enrichment can be quantified by analyzing the intensity of the molecular ion peak relative to any residual unlabeled or partially labeled species.
| Table 1: Comparison of Mass Spectrometry Data | ||
|---|---|---|
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| 2,6-Diaminotoluene | C₇H₁₀N₂ | 122.0844 |
| 2,6-Diaminotoluene-¹³C₆ | ¹³C₆CH₁₀N₂ | 128.0978 (+6.0134 Da) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is a definitive method for confirming the positions of the isotopic labels.
¹³C NMR: In a standard natural-abundance ¹³C NMR spectrum of 2,6-diaminotoluene, the signals for the aromatic carbons are very small. For 2,6-Diaminotoluene-¹³C₆, the six aromatic carbons will produce highly intense signals in the characteristic aromatic region (typically 100-150 ppm) chemicalbook.comchemicalbook.com. Due to the high abundance of adjacent ¹³C nuclei, these signals will exhibit complex splitting patterns from ¹³C-¹³C spin-spin coupling, providing direct evidence of the contiguous labeling of the ring.
¹H NMR: The ¹H NMR spectrum provides complementary information. While the chemical shifts of the protons will be largely unchanged, the multiplicity of the signals for protons attached to the labeled ring will be altered. The aromatic protons and the protons of the methyl group will show additional coupling to the ¹³C atoms they are attached to (¹J_CH) and adjacent to (²J_CH, ³J_CH). This C-H coupling, which is not typically resolved in standard proton spectra of unlabeled compounds, provides unambiguous confirmation of the ¹³C incorporation into the molecular framework chemicalbook.com.
| Table 2: Comparison of Expected NMR Spectroscopic Features | ||
|---|---|---|
| Spectroscopy | 2,6-Diaminotoluene (Unlabeled) | 2,6-Diaminotoluene-¹³C₆ (Labeled) |
| ¹³C NMR | Low intensity signals for 6 aromatic carbons at natural abundance (1.1%). | High intensity signals for 6 aromatic carbons. Complex splitting due to ¹³C-¹³C coupling. |
| ¹H NMR | Aromatic and methyl proton signals show standard H-H coupling. | Aromatic and methyl proton signals exhibit additional, large splitting from coupling to ¹³C nuclei. |
Mass Spectrometry-Based Methodologies
Mass spectrometry (MS) is the cornerstone for the analysis of 2,6-diaminotoluene, with 2,6-Diaminotoluene-13C6 playing a pivotal role in achieving quantification. Coupled with chromatographic separation techniques, MS offers unparalleled sensitivity and selectivity for detecting and measuring this compound in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of 2,6-diaminotoluene. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In practice, the analyte is first separated from other components in the sample matrix on an LC column. Upon entering the mass spectrometer, it is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity.
For the analysis of 2,6-diaminotoluene, this compound is the ideal internal standard. By adding a known quantity of the labeled standard to the sample, any loss during sample preparation or fluctuations in instrument response can be accurately corrected. LC-MS/MS methods have been developed for the screening and quantification of various synthetic dyes, including those that can break down into aromatic amines like 2,6-diaminotoluene, in consumer products such as textiles. lcms.cz The high sensitivity of these methods allows for the detection of trace amounts, ensuring compliance with regulatory limits. lcms.cz
Ultra-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (UPLC-APCI-MS/MS) for Quantitative Applications
For robust quantitative applications, particularly in biological matrices like urine, Ultra-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (UPLC-APCI-MS/MS) offers significant advantages. UPLC utilizes smaller column particles, which provides higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. nih.govresearchgate.net Atmospheric pressure chemical ionization (APCI) is an effective ionization technique for relatively non-polar compounds like aromatic diamines, often resulting in less matrix suppression compared to electrospray ionization (ESI) for these specific analytes. researchgate.net
A validated UPLC-APCI-MS/MS method has been developed for the measurement of five aromatic diamines, including 2,6-toluenediamine (6TDA), in human urine as biomarkers of diisocyanate exposure. nih.gov This method involves acid hydrolysis of urine samples to release conjugated diamines, followed by solid-phase extraction. nih.govresearchgate.net The use of this compound as an internal standard is crucial in this isotope dilution method. The method demonstrates excellent linearity over a wide concentration range, and the detection limits are in the picogram-per-milliliter range. nih.gov
| Parameter | Performance Metric | Reference |
| Technique | UPLC-APCI-MS/MS | nih.gov |
| Analyte | 2,6-Toluenediamine (6TDA) | nih.gov |
| Matrix | Human Urine | nih.gov |
| Method Detection Limit | 10-100 pg/mL | nih.gov |
| Reproducibility | Interday and intraday accuracy within ±15% | nih.gov |
| Analysis Time | < 5 minutes | nih.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Polymer Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for the analysis of large molecules like synthetic polymers. wpmucdn.com In this method, the polymer sample is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase with minimal fragmentation. wpmucdn.com The time it takes for these ions to travel through a flight tube to a detector is measured, which corresponds to their mass-to-charge ratio.
MALDI-TOF MS provides detailed information about polymers, including absolute molecular weight, molecular weight distribution, and the structure of repeating units and end-groups. tytlabs.co.jpyoutube.comsigmaaldrich.com While 2,6-diaminotoluene is a building block for polyurethanes, specific applications using this compound in MALDI-TOF MS for polymer analysis are not extensively documented in the literature. However, this labeled compound could theoretically be used as a tracer to study polymerization mechanisms or to characterize the structure of specific polymer chains containing this labeled monomer unit within a larger polymer blend. The selection of an appropriate matrix and cationizing agent is critical for successful MALDI-MS analysis of synthetic polymers. tytlabs.co.jp
Isotope Dilution Mass Spectrometry for Precision Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-precision quantification. This technique relies on the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample at the earliest stage of analysis. nih.govresearchgate.net The labeled compound, serving as an internal standard, is nearly identical to the unlabeled analyte in its chemical and physical behavior. nih.gov
Because the labeled and unlabeled compounds are co-eluted in chromatography and detected simultaneously by the mass spectrometer, any sample loss during extraction, purification, or derivatization, as well as any variation in ionization efficiency, affects both compounds equally. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard, an extremely accurate and precise calculation of the initial concentration of the native analyte can be made. nih.govnih.gov This approach is fundamental to the UPLC-APCI-MS/MS method for determining aromatic diamines in urine and is applicable to both LC-MS and GC-MS techniques. nih.govresearchgate.net
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2,6-diaminotoluene and its metabolites, a derivatization step is typically required to increase their volatility and thermal stability. For instance, 2,6-TDA can be derivatized with heptafluorobutyric anhydride (B1165640) before GC-MS analysis. nih.gov
GC-MS has been successfully used to identify metabolites of 2,6-diaminotoluene in biological samples. nih.gov Studies in rats have identified metabolites such as 3-hydroxy-2,6-diaminotoluene, 2-acetylamino-6-aminotoluene, and 2,6-di(acetylamino)-toluene in urine. nih.govnih.gov In these analyses, this compound can be employed as an internal standard within an isotope dilution framework to ensure the accurate quantification of both the parent compound and its metabolites, provided that labeled standards for the metabolites are also available or that appropriate calibration strategies are employed. nih.govnih.gov
| Analytical Method | Key Findings and Applications | Reference |
| GC-MS | Determination of 2,4-TDA and 2,6-TDA in urine after derivatization. | nih.gov |
| GC-MS | Correlation established between urinary TDA levels and occupational TDI exposure. | nih.govelsevierpure.com |
| HPLC with MS/NMR | Identification of four major urinary metabolites in rats, including acetylated and hydroxylated forms. | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of specific atoms, such as carbon-13. wikipedia.org
For this compound, 13C NMR spectroscopy serves two primary purposes. First, it is used to confirm the identity and structural integrity of the synthesized labeled compound. The 13C NMR spectrum would show signals corresponding to the six labeled carbon atoms of the toluene (B28343) ring, and their chemical shifts would confirm their positions relative to the amino and methyl groups. chemicalbook.com Second, NMR can be used to determine the isotopic enrichment of the compound, ensuring a high percentage of the molecules are indeed labeled with 13C at all six ring positions. Because 13C has a low natural abundance (about 1.1%), spectra are often recorded with proton decoupling, which results in a single peak for each chemically non-equivalent carbon atom, simplifying the spectrum. wikipedia.orgyoutube.com This analytical confirmation is vital for its use as a reliable quantification standard in isotope dilution mass spectrometry.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Structural Elucidation and Isotope Distribution Analysis
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. libretexts.org In the context of isotopically labeled compounds like this compound, it takes on the dual role of confirming the molecular structure and verifying the precise location and extent of isotopic labeling.
For the unlabeled 2,6-diaminotoluene, the 13C NMR spectrum exhibits a distinct set of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. chemicalbook.comnih.gov Due to the molecule's symmetry, four signals are expected for the aromatic carbons and one for the methyl carbon. The chemical shifts are influenced by the electron-donating amino groups and the methyl group. libretexts.org
| Carbon Position | Approximate Chemical Shift (ppm) of Unlabeled 2,6-Diaminotoluene |
| C1 (Methyl) | 12.5 |
| C2, C6 (Amino-substituted) | 145.7 |
| C3, C5 | 104.9 |
| C4 | 128.9 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The introduction of six 13C atoms into the aromatic ring of this compound dramatically alters the 13C NMR spectrum. The primary effect is a massive increase in signal intensity for the ring carbons, as the signal now arises from nearly 100% of the molecules in the sample rather than the 1.1% natural abundance of 13C. libretexts.org Furthermore, the presence of adjacent 13C nuclei introduces complex carbon-carbon (13C-13C) coupling, which splits the signals into intricate patterns. This coupling provides definitive proof of the isotopic labeling pattern and can be used to assess the isotopic purity of the material. Analysis of these coupling constants and the absence of signals at the chemical shifts corresponding to the unlabeled positions confirm the successful and specific incorporation of the 13C isotopes.
Advanced NMR Techniques for Mechanistic Insights
Beyond simple one-dimensional spectra, advanced two-dimensional (2D) NMR techniques are employed to gain deeper structural and mechanistic insights. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show correlations between the aromatic protons (H3, H4, H5) and their directly bonded 13C-labeled carbons (C3, C4, C5). This provides an unambiguous assignment of both the proton and carbon signals for the aromatic ring.
HMBC: This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. ipb.pt An HMBC experiment on this compound could show correlations from the methyl protons (H1) to the labeled ring carbons C2 and C6, and from the aromatic protons to other carbons in the ring. ipb.pt When this labeled compound is used as a tracer in metabolic studies, HMBC is invaluable for identifying metabolites. nih.gov By analyzing the correlations in the resulting biotransformed molecules, researchers can map how the 13C-labeled scaffold has been chemically altered, providing direct mechanistic insight into metabolic pathways. nih.gov
Chromatographic Separation Techniques
Chromatography is essential for isolating this compound from reaction mixtures or complex biological matrices and for assessing its purity. High-Performance Liquid Chromatography is the principal method for purity analysis, while Solid Phase Extraction is a common and efficient technique for sample preparation.
High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity of reference standards like this compound. lgcstandards.com The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For aromatic amines, reversed-phase HPLC is commonly employed. nih.gov
In a typical purity assessment, a solution of this compound is injected into the HPLC system. The compound is detected as it elutes from the column, most commonly using an ultraviolet (UV) detector set to a wavelength where the analyte absorbs strongly, such as 210 nm or 229 nm. lgcstandards.comcdc.gov The purity is calculated by integrating the area of the main analyte peak and comparing it to the total area of all detected peaks. A high-purity standard, for instance, might show a purity of greater than 98%. lgcstandards.com
| Parameter | Typical Value/Condition | Source(s) |
| Technique | Reversed-Phase HPLC | nih.govcdc.gov |
| Column | C18 or Biphenyl | cdc.govnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients, often with acetate (B1210297) buffers | cdc.gov |
| Detection | UV Absorbance (e.g., 210 nm, 229 nm) | lgcstandards.comcdc.gov |
| Analyte Form | Can be analyzed directly or after derivatization (e.g., acetylation) | cdc.gov |
This table represents a generalized summary of common HPLC conditions for diaminotoluenes.
Solid Phase Extraction (SPE) for Sample Preparation in Complex Matrices
When analyzing this compound in complex samples such as urine, plasma, or environmental water, a sample preparation step is required to remove interfering matrix components and concentrate the analyte. nih.gov Solid Phase Extraction (SPE) is a widely used technique for this purpose due to its efficiency, speed, and reduced solvent consumption compared to traditional liquid-liquid extraction. sigmaaldrich.com
The SPE process involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of a different solvent. thermofisher.com For an aromatic amine like this compound, a reversed-phase sorbent (e.g., C18) is often suitable.
A generic SPE workflow consists of the following steps: sigmaaldrich.comthermofisher.com
Conditioning: The sorbent is activated by passing a solvent like methanol through the cartridge, followed by an equilibration step with water or a buffer that mimics the sample matrix. thermofisher.com
Sample Loading: The pre-treated sample is passed through the cartridge at a controlled flow rate. The analyte partitions from the sample matrix onto the solid sorbent. thermofisher.com
Washing: A weak solvent is passed through the cartridge to rinse away weakly bound matrix interferences while the analyte of interest remains bound to the sorbent. thermofisher.com
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified, concentrated this compound for subsequent analysis by HPLC or other methods. thermofisher.com
This cleanup procedure is critical for achieving accurate and sensitive quantification, especially when trace levels of the compound are being measured.
Research Applications in Chemical and Biological Systems
Elucidation of Biotransformation Pathways and Metabolic Fates
The study of how organisms chemically modify foreign compounds (xenobiotics) is fundamental to toxicology and pharmacology. 2,6-Diaminotoluene-13C6 is an ideal tracer for investigating the biotransformation of 2,6-diaminotoluene (B122827) (2,6-DAT), a compound of industrial relevance.
In vitro model systems, such as liver microsomes or cultured cells, provide a controlled environment to study specific metabolic reactions. When this compound is introduced into these systems, researchers can precisely map its conversion into various metabolites. Studies on the unlabeled parent compound have established that its biotransformation primarily involves two major types of reactions: hydroxylation and N-acetylation. nih.gov By using the 13C-labeled version, scientists can confirm that the observed metabolites originate directly from the initial compound, as the 13C6-labeled benzene (B151609) ring remains intact throughout these transformations. This approach allows for a clear and unambiguous identification of metabolic pathways, distinguishing the compound's metabolites from other endogenous molecules in the experimental system.
Following administration of this compound to laboratory animals, biological samples such as urine and feces can be collected over time to track the fate of the compound in vivo. nih.gov Research on the unlabeled analogue, using radiolabeling, has shown that 2,6-DAT is rapidly absorbed and extensively metabolized, with approximately 85% of the compound's radioactivity being recovered in the urine of rats within 24 hours. nih.govnih.gov No unmetabolized parent compound was found in the urine, indicating complete biotransformation. nih.govnih.gov The use of stable isotope labeling with this compound allows for similar studies to be conducted. Mass spectrometry can be used to detect and quantify the 13C-labeled metabolites in urine, providing a detailed timeline of metabolite formation and clearance from the body.
A key application of this compound is in the definitive identification of metabolites. The unique mass signature of the 13C6-labeled core acts as a flag, enabling researchers to isolate and identify molecules derived from the parent compound. Studies using unlabeled 2,6-DAT in rats have successfully identified several key metabolites in urine through techniques like high-performance liquid chromatography (HPLC) followed by mass spectrometry and NMR spectroscopy. nih.govnih.gov The use of a 13C6-labeled tracer would further confirm the origin of these compounds.
Below is a table of metabolites identified from the biotransformation of 2,6-diaminotoluene.
| Metabolite Name | Chemical Formula | Metabolic Reaction(s) |
| 2-acetylamino-6-aminotoluene | C9H12N2O | N-acetylation |
| 2,6-di(acetylamino)-toluene | C11H14N2O2 | N-acetylation (x2) |
| 3-hydroxy-2,6-diaminotoluene | C7H10N2O | Hydroxylation |
| 4-hydroxy-2-acetylamino-6-aminotoluene | C9H12N2O2 | N-acetylation, Hydroxylation |
This table is based on identified metabolites of the unlabeled 2,6-diaminotoluene compound. nih.govnih.gov
Stable isotope tracers like this compound are powerful tools in metabolic research, offering a safe and effective alternative to radioactive isotopes. nih.govkuleuven.be In biological systems, these tracers allow for dynamic metabolic profiling, where the flow of the labeled carbon atoms can be followed through various interconnected pathways. nih.govmdpi.com By measuring the rate of appearance and the relative abundance of different 13C-labeled metabolites, researchers can quantify the flux through specific biotransformation pathways. nih.gov This provides quantitative insights into the kinetics of metabolism, helping to determine which pathways are dominant and how various physiological factors might influence the metabolic fate of the parent compound.
Polymer Science and Materials Research
2,6-Diaminotoluene is an important industrial chemical used as an intermediate in the synthesis of polymers, most notably polyurethanes. nih.gov
2,6-Diaminotoluene is a precursor to 2,6-toluene diisocyanate (TDI), a key monomer used in the production of polyurethanes. By synthesizing 2,6-TDI from this compound, a 13C6-labeled monomer is created. This labeled monomer can be used to study the intricate details of polymerization reactions.
When this labeled TDI is reacted with a polyol to form polyurethane, analytical techniques such as 13C-NMR spectroscopy can be employed to monitor the reaction. escholarship.org This allows researchers to track the incorporation of the labeled monomer into the growing polymer chains in real-time. Such studies provide valuable data on reaction kinetics, the influence of catalysts, and the formation of specific linkages within the polymer structure. researchgate.netnih.gov This detailed mechanistic understanding is crucial for optimizing polymerization processes and tailoring the properties of the final polymer material.
Studies on the Synthesis of Polyurethanes and Polyamides
2,6-Diaminotoluene, and by extension its isotopically labeled form 2,6-Diaminotoluene-¹³C₆, serves as a crucial building block in the synthesis of high-performance polymers. The ¹³C₆ labeling is particularly valuable in mechanistic studies and for quantitative analysis of polymerization processes, allowing researchers to trace the incorporation of the monomer into the polymer backbone and to determine reaction kinetics and efficiency with high precision.
Polyurethanes: The primary route to polyurethane synthesis involving 2,6-diaminotoluene is through its conversion to 2,6-toluene diisocyanate (TDI). nih.govchemicalbook.com Diaminotoluenes are key intermediates in the manufacturing of TDI, a major component in the production of flexible polyurethane foams, elastomers, and coatings. nih.govresearchgate.net The synthesis involves the phosgenation of the diaminotoluene isomer. The resulting 2,6-TDI, often used in mixtures with the 2,4-isomer, reacts with polyols to form the polyurethane polymer network. nih.gov The use of 2,6-Diaminotoluene-¹³C₆ as a starting material would produce ¹³C₆-labeled TDI, enabling advanced analysis of the polymerization reaction and the final properties of the polyurethane material.
Polyamides: Polyamides are formed through a condensation polymerization reaction between a diamine and a dicarboxylic acid or its more reactive derivative, a diacyl chloride. savemyexams.com 2,6-Diaminotoluene acts as the diamine monomer in these reactions. sigmaaldrich.com The amino groups (-NH₂) on the toluene (B28343) ring react with the carboxylic acid groups (-COOH) or acyl chloride groups (-COCl) to form amide linkages (-CONH-), releasing a small molecule such as water or hydrogen chloride in the process. savemyexams.comresearchgate.net This step-growth polymerization results in a long-chain polymer. researchgate.net The general reaction is as follows:
n H₂N-R-NH₂ (Diamine) + n HOOC-R'-COOH (Dicarboxylic Acid) → [-HN-R-NH-OC-R'-CO-]n (Polyamide) + 2n H₂O
Utilizing 2,6-Diaminotoluene-¹³C₆ allows for precise tracking of the monomer unit within the polyamide structure, aiding in the characterization of the polymer's molecular weight distribution and structural integrity. nih.gov The properties of the resulting polyamide, such as thermal stability and mechanical strength, are influenced by the specific monomers used. d-nb.info
Table 1: Polymer Synthesis Applications
| Polymer Type | Role of 2,6-Diaminotoluene | Key Co-monomer(s) | Resulting Linkage |
|---|---|---|---|
| Polyurethane | Precursor to 2,6-Toluene Diisocyanate (TDI) | Polyols | Urethane (-NH-CO-O-) |
| Polyamide | Diamine Monomer | Dicarboxylic Acids / Diacyl Chlorides | Amide (-CO-NH-) |
Analysis of Polymer Composition and Structure
Isotopically labeled compounds are indispensable tools in the analytical chemistry of polymers. 2,6-Diaminotoluene-¹³C₆ is ideally suited for use as an internal standard in quantitative analytical methods designed to detect and measure residual monomers or degradation byproducts in finished polymer products.
Regulatory bodies often set strict limits on the concentration of unreacted aromatic amines like 2,6-diaminotoluene in consumer goods due to potential health concerns. cdc.gov To ensure compliance, manufacturers employ sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). tsijournals.com
In these analyses, a known quantity of 2,6-Diaminotoluene-¹³C₆ is added to the sample extract. Because the labeled standard is chemically identical to the unlabeled analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, it is easily distinguished by its higher mass (M+6) in the mass spectrometer. researchgate.net By comparing the detector response of the analyte to that of the internal standard, analysts can accurately quantify the concentration of unlabeled 2,6-diaminotoluene in the original sample, compensating for any losses that may have occurred during the analytical procedure. This stable isotope dilution analysis is a gold-standard method for achieving high accuracy and precision in trace chemical analysis.
Precursor in Derivatization and Chemical Synthesis
Utilization in the Synthesis of Downstream Chemical Intermediates
2,6-Diaminotoluene is a versatile chemical intermediate used in the synthesis of a variety of downstream products, including dyes, pigments, and specialized heterocyclic compounds. nih.govgoogle.com For instance, it can be converted into 2,6-dihydroxytoluene through a diazotization reaction followed by hydrolysis. google.com In this process, the amino groups are first converted to diazonium salts with a reagent like sodium nitrite (B80452) in an acidic solution, which are then hydrolyzed to hydroxyl groups upon heating. google.com
Other synthetic applications include its use in preparing substituted 2,6-dicyanoanilines, which are themselves valuable intermediates for dyes and pharmaceuticals. researchgate.net When 2,6-Diaminotoluene-¹³C₆ is used as the precursor in these syntheses, it yields isotopically labeled downstream products. These labeled intermediates are invaluable for metabolic studies, environmental fate analysis, and as internal standards for quantifying the products and their subsequent derivatives. researchgate.net
Methodologies for Derivatization Reactions
Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are better suited for a particular analytical method. researchgate.net The primary amino groups of 2,6-diaminotoluene are reactive sites for various derivatization reactions. These reactions are often employed to improve the volatility of the compound for Gas Chromatography (GC) or to attach a chromophore or fluorophore for enhanced detection in High-Performance Liquid Chromatography (HPLC). researchgate.netlibretexts.org
Common derivatization methodologies applicable to 2,6-diaminotoluene include:
Acylation: Reaction with reagents like acetic anhydride (B1165640) converts the amino groups into acetylamino groups (amides). cdc.gov This process is used in a NIOSH-approved method for the analysis of airborne diaminotoluenes, where the resulting 2,6-bisacetamidotoluene is analyzed by HPLC. cdc.gov
Alkylation: Reagents can introduce alkyl groups to the amine.
Reaction with Carbonyls: The amino groups can react with aldehydes and ketones to form imines.
Benzoylation: Acyl chlorides such as benzoyl chloride can react with the amino groups to form benzamides, introducing a UV-active group that enhances detection. libretexts.org
In developing and validating these analytical methods, 2,6-Diaminotoluene-¹³C₆ serves as a crucial tool. It can be derivatized alongside the unlabeled analyte to confirm reaction yields and to serve as a labeled internal standard for precise quantification.
Table 2: Derivatization Methodologies for 2,6-Diaminotoluene
| Reaction Type | Common Reagent | Derivative Functional Group | Purpose |
|---|---|---|---|
| Acylation | Acetic Anhydride | Amide (Acetylamino) | Improve chromatographic properties for HPLC analysis. cdc.gov |
| Benzoylation | Benzoyl Chloride | Amide (Benzamido) | Introduce a UV-active group for enhanced HPLC detection. libretexts.org |
| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFBBr) | Alkylated Amine | Enhance response for Electron Capture Detection (ECD) in GC. researchgate.net |
Separation and Purification of Isomers in Synthetic Processes
The industrial synthesis of diaminotoluene typically produces a mixture of isomers, most commonly 80% 2,4-diaminotoluene (B122806) and 20% 2,6-diaminotoluene. chemicalbook.comgoogle.com For many applications, particularly in the synthesis of specific polymers or chemical intermediates, a high-purity form of the 2,6-isomer is required. google.com Therefore, effective separation and purification methods are critical.
Several techniques have been developed for isomer separation:
Fractional Crystallization: This method exploits differences in the solubility of the isomers or their derivatives in a particular solvent system. One patented method involves a derivatization crystallization process where the pH is adjusted to selectively crystallize the 2,6-diaminotoluene, achieving purities above 99%. google.com
Chromatography: Techniques like HPLC are highly effective for separating isomers on an analytical scale and can be scaled up for preparative separation. tsijournals.com Different reverse-phase columns can achieve complete separation of diaminotoluene isomers. tsijournals.com
Hydrogenation and Crystallization: Another approach involves the catalytic hydrogenation of a mixed dinitrotoluene precursor followed by controlled cooling and crystallization to isolate high-purity 2,6-diaminotoluene. google.com
In the development and optimization of these separation processes, 2,6-Diaminotoluene-¹³C₆ is an essential analytical standard. By spiking the isomer mixture with the labeled compound, researchers can precisely track the distribution and concentration of the 2,6-isomer throughout the separation process, allowing for the accurate determination of separation efficiency and product purity.
Studies on Environmental Transformations and Fate
Tracking Contaminant Behavior in Environmental Matrices
The use of stable isotope-labeled compounds, such as 2,6-Diaminotoluene-¹³C₆, is a powerful technique for tracing the environmental pathways of contaminants. google.com By introducing a known amount of the ¹³C₆-labeled compound into a system, researchers can accurately track its movement, partitioning, and transformation in complex matrices like soil and water. The distinct mass of the labeled compound allows for its differentiation from the naturally occurring, unlabeled analogue, enabling precise quantification through mass spectrometry. google.com
This approach, known as an isotope tracer study, offers significant advantages over monitoring the unlabeled compound alone. It allows for the unambiguous determination of degradation rates and the identification of transformation products without the confounding influence of background concentrations of the contaminant. While specific studies detailing the use of 2,6-Diaminotoluene-¹³C₆ for tracking its own environmental fate are not extensively documented in publicly available literature, the principles of isotope tracer studies are well-established. Such a study would involve the application of 2,6-Diaminotoluene-¹³C₆ to a soil column or aquatic microcosm, followed by periodic sampling and analysis to determine its concentration and the appearance of labeled metabolites over time.
Bioremediation Research and Microbial Degradation Pathways
Bioremediation, the use of microorganisms to degrade environmental pollutants, is a key area of research for compounds like 2,6-diaminotoluene (B122827). Studies have shown that this compound is susceptible to microbial degradation under both aerobic and anaerobic conditions.
Under aerobic conditions, the biodegradation of 2,6-diaminotoluene can be a slow process. In one study using a soil inoculum, only 34% of ring-labeled 2,6-diaminotoluene was converted to ¹⁴CO₂ over a period of 375 days. indexcopernicus.com However, in an activated sludge environment acclimated to diaminotoluene isomers, a much higher degradation rate was observed, with 80% of the compound biodegraded in just 4 days, indicating that microbial communities can be adapted for more efficient degradation. indexcopernicus.com
Anaerobic biodegradation of 2,6-diaminotoluene has also been demonstrated. In a study using a groundwater inoculum under nitrate-reducing conditions, 96% of the compound was biodegraded over 55 weeks. indexcopernicus.com The biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT) in anaerobic sludge has been shown to proceed through diaminotoluene intermediates, eventually forming triaminotoluene, which then further transforms into azo derivatives. ciac.jl.cn This suggests that under anaerobic conditions, reductive pathways are significant for the transformation of related nitroaromatic and aminoaromatic compounds.
Table 1: Microbial Degradation of 2,6-Diaminotoluene Under Various Conditions
| Condition | Inoculum | Initial Concentration | Degradation Extent | Timeframe | Reference |
|---|---|---|---|---|---|
| Aerobic | Soil | Not Specified | 34% (as ¹⁴CO₂) | 375 days | indexcopernicus.com |
| Aerobic | Activated Sludge | 300 mg/L | 80% | 4 days | indexcopernicus.com |
| Anaerobic (Nitrate-reducing) | Groundwater | 70 µM | 96% | 55 weeks | indexcopernicus.com |
The microbial degradation pathways of 2,6-dinitrotoluene (B127279), a related compound, have been studied in more detail and may provide insights into the potential breakdown mechanisms of 2,6-diaminotoluene. For instance, bacterial strains such as Burkholderia cepacia and Hydrogenophaga palleronii can utilize 2,6-dinitrotoluene as a sole source of carbon and nitrogen. nih.govresearchgate.net The initial step in this aerobic pathway involves a dioxygenation reaction that converts 2,6-dinitrotoluene to 3-methyl-4-nitrocatechol with the release of a nitrite (B80452) ion. nih.govresearchgate.net This is followed by extradiol ring cleavage of the catechol intermediate. nih.govresearchgate.net It is plausible that microbial degradation of 2,6-diaminotoluene could proceed through initial oxidation steps to form hydroxylated intermediates, which are then susceptible to ring cleavage.
Abiotic Degradation Pathways in Environmental Systems
In addition to microbial processes, abiotic degradation can contribute to the transformation of 2,6-diaminotoluene in the environment. One of the primary abiotic pathways for organic compounds in the atmosphere is reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life of 2,6-diaminotoluene due to this reaction is approximately 0.6 hours, suggesting that it is rapidly degraded in the gas phase. indexcopernicus.com
In aquatic environments, direct photolysis may also be a significant degradation pathway. Although specific data for 2,6-diaminotoluene is limited, its structural analogue, 2,4-diaminotoluene (B122806), absorbs UV light at a wavelength of 294 nm, which suggests that 2,6-diaminotoluene may also be susceptible to degradation by sunlight. indexcopernicus.com
Hydrolysis is not expected to be a significant abiotic degradation pathway for 2,6-diaminotoluene, as it lacks functional groups that are readily hydrolyzed under typical environmental conditions. indexcopernicus.com The compound is known to turn brown upon exposure to air, which suggests that oxidation can occur.
Environmental Monitoring Methodologies Utilizing Isotopic Standards
Accurate and sensitive analytical methods are essential for monitoring the presence of 2,6-diaminotoluene in environmental samples. The use of isotopically labeled internal standards, such as 2,6-Diaminotoluene-¹³C₆, is crucial for achieving high-quality quantitative data. Isotope dilution mass spectrometry, which employs these labeled standards, is a powerful technique for environmental analysis.
In this methodology, a known amount of the ¹³C₆-labeled internal standard is added to the environmental sample (e.g., water, soil extract) prior to sample preparation and analysis. indexcopernicus.comciac.jl.cn The labeled standard behaves almost identically to the unlabeled analyte throughout the extraction, cleanup, and analytical processes. This co-elution during chromatography and co-ionization in the mass spectrometer allows for the correction of any analyte loss during sample workup and compensates for matrix effects that can suppress or enhance the instrument's signal. ciac.jl.cn
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the determination of 2,6-diaminotoluene. nih.gov When coupled with the use of an isotopically labeled internal standard like 2,6-Diaminotoluene-¹³C₆, these methods provide high accuracy and precision, with low detection limits. For example, a study on the analysis of toluenediamines in urine using GC-MS employed trideuterated 2,4- and 2,6-TDA as internal standards, demonstrating the utility of labeled analogues in complex matrices. The use of a ¹³C₆-labeled standard is generally preferred over deuterated standards as it is less likely to exhibit chromatographic separation from the native analyte, ensuring more accurate quantification.
Mechanistic and Kinetic Investigations
Application in Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its heavier isotopes. Measuring the KIE can provide profound insights into the rate-determining step of a reaction and the nature of the transition state. The use of 2,6-Diaminotoluene-13C6 allows for the determination of carbon KIEs, which are particularly valuable for understanding reactions that involve the cleavage or formation of bonds to the aromatic ring.
While specific experimental data on the KIE of this compound is not extensively documented in publicly available literature, the principles of its application can be illustrated through hypothetical scenarios based on established methodologies. For instance, in an electrophilic aromatic substitution reaction, if the C-H bond cleavage at the site of substitution is the rate-determining step, a significant primary KIE would be expected. Conversely, if the formation of the sigma complex is rate-limiting, a smaller, secondary KIE might be observed.
Table 1: Hypothetical Kinetic Isotope Effects in Reactions of 2,6-Diaminotoluene (B122827)
| Reaction Type | Rate-Determining Step | Expected k(¹²C)/k(¹³C) | Mechanistic Implication |
| Electrophilic Nitration | C-N bond formation | ~1.00 - 1.02 | Formation of the sigma complex is rate-limiting. |
| Electrophilic Nitration | C-H bond cleavage | > 1.02 | Proton removal from the sigma complex is rate-limiting. |
| Enzymatic Oxidation | C-H bond cleavage | > 1.02 | Initial hydroxylation of the aromatic ring is rate-limiting. |
| Enzymatic Oxidation | Enzyme-substrate binding | ~1.00 | Steps preceding the chemical transformation are rate-limiting. |
Note: The values presented in this table are illustrative and would need to be determined experimentally for specific reactions.
Elucidation of Reaction Mechanisms in Organic Synthesis and Biotransformation
Stable isotope labeling is a cornerstone of mechanistic elucidation. By incorporating this compound into a reaction, researchers can track the carbon skeleton of the molecule through various transformations using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In the context of organic synthesis , this labeled compound can be used to verify proposed reaction pathways. For example, in a multi-step synthesis, analyzing the position of the ¹³C labels in the final product can confirm whether a suspected molecular rearrangement has occurred.
In the field of biotransformation , this compound is invaluable for tracing metabolic pathways. The metabolism of 2,6-diaminotoluene is known to proceed through pathways such as N-acetylation and ring hydroxylation. Administering the ¹³C-labeled compound to a biological system (e.g., liver microsomes or whole organisms) and subsequently identifying the labeled metabolites allows for the unambiguous determination of the metabolic fate of the parent compound.
A study on the metabolism of the unlabeled 2,6-diaminotoluene in rats identified several key metabolites in urine, including 2-acetylamino-6-aminotoluene and 2,6-di(acetylamino)toluene. The use of this compound in such a study would definitively confirm that the toluene (B28343) ring remains intact during these biotransformation processes and is not degraded and re-synthesized.
Table 2: Identified Metabolites of 2,6-Diaminotoluene in Rat Urine
| Metabolite | Chemical Formula | Biotransformation Pathway |
| 3-hydroxy-2,6-diaminotoluene | C₇H₁₀N₂O | Ring Hydroxylation |
| 2-acetylamino-6-aminotoluene | C₉H₁₂N₂O | N-acetylation |
| 5-hydroxy-2-acetylamino-6-aminotoluene | C₉H₁₂N₂O₂ | Ring Hydroxylation & N-acetylation |
| 2,6-di(acetylamino)toluene | C₁₁H₁₄N₂O₂ | N-acetylation (di-acetylated) |
By using this compound, researchers could quantify the relative flux through these different metabolic pathways by analyzing the isotopic enrichment in each metabolite. This provides a more dynamic and quantitative picture of the compound's biotransformation.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The primary academic contribution of 2,6-Diaminotoluene-13C6 lies in its application as an internal standard for the quantitative analysis of 2,6-diaminotoluene (B122827) (2,6-DAT). In analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. By introducing a known quantity of this compound into a sample, analysts can correct for the loss of the target analyte during sample preparation and for variations in instrument response. This is because the labeled and unlabeled compounds co-elute and experience similar ionization efficiencies, but are distinguishable by their mass-to-charge ratio in a mass spectrometer.
Furthermore, this compound is an invaluable tool in metabolic and pharmacokinetic studies. Research on the unlabeled 2,6-DAT has shown that it is rapidly absorbed and metabolized in vivo. The use of the 13C-labeled version allows for precise tracing of the metabolic fate of 2,6-DAT, enabling researchers to identify and quantify its metabolites with greater certainty. This is crucial for understanding the toxicological profile of the parent compound, as the biological activity of the metabolites can differ significantly. Studies using carbon-14 (B1195169) labeled 2,6-DAT have identified several metabolites, and the use of this compound in conjunction with high-resolution mass spectrometry can further refine this understanding without the need for radioactive materials. nih.gov
Emerging Methodologies and Analytical Advancements
The advent of highly sensitive analytical instrumentation, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), has significantly advanced the ability to detect and quantify trace levels of environmental and biological contaminants. In this context, this compound plays a pivotal role. The selectivity offered by UPLC-MS/MS, combined with the use of a stable isotope-labeled internal standard, minimizes matrix effects and allows for the accurate determination of 2,6-DAT in complex matrices like urine, plasma, and environmental samples. irsst.qc.ca
A key analytical advancement is the development of methods for the biological monitoring of workers exposed to toluene (B28343) diisocyanates (TDI), for which 2,6-DAT is a known metabolite. nih.gov While some studies have utilized deuterium-labeled internal standards for this purpose, the use of 13C-labeled standards like this compound is often preferred to avoid potential chromatographic separation from the analyte and issues with hydrogen-deuterium exchange. irsst.qc.cascispace.com The development of robust and validated UPLC-MS/MS methods using this compound as an internal standard is a significant step forward in occupational health and safety.
Below is a table summarizing the key analytical parameters for the quantification of TDA isomers using a UPLC-MS/MS method, illustrating the levels of sensitivity that can be achieved.
| Analytical Parameter | 2,6-TDA | 2,4-TDA |
| Limit of Detection (LOD) | 6.86 ng/mL | 2.83 ng/mL |
| Limit of Quantitation (LOQ) | 22.85 ng/mL | 9.42 ng/mL |
| Intra-day Precision (%) | 3.67 | 3.55 |
| Inter-day Precision (%) | 8.05 | 2.62 |
| Recovery (%) | 98.06 ± 0.52 | 99.8 ± 1.9 |
| Data adapted from a study on the quantitation of TDA on gloves following TDI exposure, which utilized a deuterated internal standard. irsst.qc.ca |
Prospective Research Avenues for this compound in Interdisciplinary Fields
The utility of this compound is poised to expand into various interdisciplinary fields, driven by the increasing need for precise quantitative data and a deeper understanding of metabolic processes.
In environmental science , this labeled compound can be used in isotope dilution studies to accurately quantify the presence and distribution of 2,6-DAT in ecosystems. This is particularly relevant for monitoring industrial effluent and its impact on the environment. Furthermore, it can be employed in biodegradation studies to trace the environmental fate of 2,6-DAT and identify the microorganisms and pathways involved in its degradation.
In the field of toxicology and carcinogenesis , this compound can be instrumental in elucidating the mechanisms of action of 2,6-DAT. While 2,6-DAT itself is considered a mutagen, its carcinogenic potential is less clear. orgsyn.orgwho.int Isotope tracing studies can help to understand how 2,6-DAT and its metabolites interact with cellular macromolecules such as DNA and proteins, providing insights into the initiation of toxic and carcinogenic processes.
Furthermore, in the realm of materials science and polymer chemistry , understanding the degradation of polyurethane foams and the potential for release of 2,6-DAT is a significant area of research. This compound could be used as a tracer to study the hydrolysis of toluene diisocyanate-based polymers and quantify the release of the corresponding diamine under various environmental conditions.
Q & A
Q. What are the best practices for integrating 2,6-Diaminotoluene-13C6^{13}\text{C}_613C6 into multi-step synthetic pathways to track metabolic or degradation products?
- Methodological Answer : Use pulse-chase labeling strategies in metabolic studies. For degradation tracking, employ high-performance liquid chromatography (HPLC) with -specific detectors (e.g., isotope-ratio LC-MS). Optimize extraction protocols (e.g., solid-phase extraction) to recover labeled intermediates without isotopic dilution. Document workflow using appendices for raw data, as recommended for reproducibility .
Q. How should researchers adjust chromatographic parameters when analyzing 2,6-Diaminotoluene- to differentiate it from its non-labeled counterpart in complex matrices?
- Methodological Answer : Optimize retention times by adjusting mobile phase polarity (e.g., acetonitrile/water gradients) to separate labeled and unlabeled species. For GC, use chiral columns to resolve stereoisomers. Validate separation efficiency via limit-of-detection (LOD) studies and matrix-matched calibration curves. Reference environmental analysis protocols for column conditioning .
Q. What statistical approaches are critical when comparing the environmental stability of -labeled 2,6-Diaminotoluene with natural abundance analogs in long-term degradation studies?
- Methodological Answer : Apply mixed-effects models to account for temporal autocorrelation in degradation rates. Use ANOVA to compare half-lives () between labeled and unlabeled compounds. For non-normal data, employ bootstrapping or permutation tests. Report confidence intervals (95% CI) and effect sizes, adhering to guidelines for chemical data analysis .
Data Presentation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
